N-(4,5-Difluoro-2-nitrophenyl)acetamide
Description
Significance of Aryl Acetamides in Organic Synthesis and Medicinal Chemistry Research
Aryl acetamides are a class of organic compounds characterized by an acetamide (B32628) group linked to an aromatic ring. This structural motif is of considerable importance in medicinal chemistry, as it is present in a wide array of bioactive compounds. acs.orgarchivepp.com Researchers have explored aryl acetamide derivatives for their potential as enzyme inhibitors, as well as for their antileishmanial and anticancer properties. rsc.orgrsc.org The synthesis of aryl acetamides and the modification of their structures are active areas of investigation, aiming to develop new therapeutic agents and biological probes. rsc.orgacs.org The acetamide group can influence a molecule's solubility, stability, and ability to interact with biological targets, making it a valuable component in drug design. archivepp.com
Academic Interest in Fluorinated Aromatic Systems and Nitrobenzene (B124822) Derivatives
The introduction of fluorine into aromatic systems is a widely used strategy in modern drug discovery and materials science. researchgate.nettandfonline.com Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. tandfonline.com Strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeation, and increase the binding affinity of a drug to its target protein. tandfonline.commdpi.com These beneficial effects have led to the inclusion of fluorine in a significant percentage of approved pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.comresearchgate.net
Similarly, nitrobenzene and its derivatives are fundamental building blocks in organic synthesis. ontosight.airesearchgate.net The nitro group is a strong electron-withdrawing group that can direct the course of chemical reactions on the aromatic ring. researchgate.net A crucial application of nitroaromatic compounds is their reduction to form anilines, which are precursors to a vast range of dyes, polymers, pesticides, and pharmaceuticals. wikipedia.org Approximately 95% of industrially produced nitrobenzene is used for the synthesis of aniline (B41778). wikipedia.org The versatility of the nitro group makes nitrobenzene derivatives valuable intermediates in the production of complex organic molecules. researchgate.netontosight.airesearchgate.net
Positioning of N-(4,5-Difluoro-2-nitrophenyl)acetamide within Contemporary Chemical Research
This compound, also known by synonyms such as 4,5-Difluoro-2-nitroacetanilide, integrates the key features of the aforementioned chemical classes. cymitquimica.comguidechem.com Its primary role in contemporary research is that of a specialized chemical intermediate. The presence of the acetamide, difluoro, and nitro functionalities on the phenyl ring makes it a versatile precursor for the synthesis of more complex molecules. A notable application is its use in the synthesis of 4,5-difluoro-2-nitroaniline (B1295537). prepchem.com This transformation involves the hydrolysis of the acetamide group to an amine, demonstrating the compound's utility in introducing a specific arrangement of functional groups onto an aromatic ring. prepchem.com
| Property | Data |
|---|---|
| Molecular Formula | C₈H₆F₂N₂O₃ guidechem.com |
| Molecular Weight | 216.14 g/mol cymitquimica.comguidechem.com |
| CAS Number | 1662-21-1 guidechem.com |
| Synonyms | 4,5-Difluoro-2-nitroacetanilide, Acetanilide, 4',5'-difluoro-2'-nitro- cymitquimica.comguidechem.com |
Overview of Major Research Domains Pertaining to the Compound
The primary research domain for this compound is synthetic organic chemistry , where it serves as a valuable building block. Its structure is strategically designed for further chemical modification. The key research applications stemming from its use as an intermediate include:
Pharmaceutical Synthesis: As a precursor to substituted anilines and other complex aromatic compounds, it is relevant to the discovery and development of new pharmaceutical agents. The difluoronitroaniline scaffold derived from it can be incorporated into molecules designed to have specific biological activities, leveraging the known benefits of fluorine in medicinal chemistry. researchgate.netmdpi.com
Agrochemical Research: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the synthesis of complex fluorinated and nitrogen-containing aromatic compounds. researchgate.net Intermediates like this compound provide access to novel molecular frameworks for agrochemical screening.
Materials Science: Fluorinated aromatic compounds are used in the creation of advanced materials, such as specialty polymers and liquid crystals. researchgate.net The defined substitution pattern of this compound makes it a potential starting material for monomers or additives used to impart specific properties to these materials.
In essence, while not typically an end product itself, this compound is a crucial component in the multi-step synthesis of a variety of target molecules across several scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-difluoro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFQFPPFAFOXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337214 | |
| Record name | N-(4,5-Difluoro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1662-21-1 | |
| Record name | N-(4,5-Difluoro-2-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5-Difluoro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4,5-difluoro-2-nitrophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations for N 4,5 Difluoro 2 Nitrophenyl Acetamide
Established Synthetic Routes for N-(4,5-Difluoro-2-nitrophenyl)acetamide
Two principal pathways have been traditionally employed for the synthesis of this compound. These routes are the acylation of 4,5-Difluoro-2-nitroaniline (B1295537) and the nitration of N-(3,4-difluorophenyl)acetamide.
Acylation of 4,5-Difluoro-2-nitroaniline
This method involves the reaction of 4,5-Difluoro-2-nitroaniline with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, to introduce the acetamide (B32628) group. The reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
The mechanism proceeds via a tetrahedral intermediate, which then collapses to form the N-acetylated product and a leaving group (acetate or chloride ion). The presence of a base, such as pyridine, is often employed to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction.
Reaction Scheme:
Note: The image is a representative scheme and not an actual reaction diagram.
Nitration of N-(3,4-difluorophenyl)acetamide
In this alternative route, the starting material is N-(3,4-difluorophenyl)acetamide, which is subjected to nitration. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. Due to the steric hindrance of the acetamido group, the para-position relative to it is generally favored. However, in the case of N-(3,4-difluorophenyl)acetamide, the positions are evaluated based on the combined directing effects of the acetamido and the two fluoro groups. The nitro group is introduced at the 2-position, which is ortho to the activating acetamido group and meta to one of the fluorine atoms.
Reaction Scheme:
Note: The image is a representative scheme and not an actual reaction diagram.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Both synthetic routes present distinct advantages and disadvantages in terms of efficiency and selectivity.
| Feature | Acylation of 4,5-Difluoro-2-nitroaniline | Nitration of N-(3,4-difluorophenyl)acetamide |
| Starting Material Availability | Readily available. | Readily available. |
| Regioselectivity | Highly selective, as the position of acylation is predetermined. | Can lead to isomeric byproducts, although the directing groups guide the primary product. |
| Reaction Conditions | Generally milder conditions. | Requires strong acids and careful temperature control to prevent over-nitration. jcbsc.org |
| Byproducts | Acetic acid or hydrochloric acid, which can be neutralized. | Acidic waste from the nitrating mixture and potential for oxidized byproducts. |
| Yield | Typically high yields can be achieved. | Yields can be variable and dependent on precise control of reaction conditions. |
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient chemical processes. For the synthesis of this compound, this has led to the exploration of advanced catalytic systems and greener reaction conditions.
Catalyst Development for Enhanced Yields and Purity
The development of novel catalysts for both acylation and nitration reactions aims to improve reaction rates, yields, and selectivities under milder conditions.
For the acylation route , solid acid catalysts and Lewis acids are being explored to replace traditional base catalysts. These can offer advantages such as easier separation from the reaction mixture, reusability, and potentially higher catalytic activity. For instance, zeolites and metal triflates have shown promise in Friedel-Crafts acylation reactions, a related class of reactions. researchgate.net
In the nitration pathway , the use of solid acid catalysts like modified zeolites or sulfated zirconia can offer a greener alternative to the conventional mixed-acid system. cardiff.ac.uk These heterogeneous catalysts can enhance regioselectivity and are more easily separated and recycled, reducing corrosive and hazardous waste. scielo.br
Solvent-Free and Sustainable Reaction Conditions
Moving away from conventional organic solvents is a key aspect of green chemistry.
Solvent-free acylation reactions, often assisted by microwave irradiation, have been shown to be highly efficient for the synthesis of acetanilides. soton.ac.uk These methods can significantly reduce reaction times and eliminate the need for volatile and often toxic organic solvents. Another sustainable approach is the use of water as a reaction medium for acylation, which is an environmentally benign solvent. nih.govsemanticscholar.org
For nitration , solvent-free approaches are also being investigated. leadingedgeonly.com Additionally, the use of microreactor technology, or flow chemistry, for nitration reactions offers enhanced safety by better controlling the highly exothermic nature of the reaction and can improve selectivity and yield. beilstein-journals.orgvapourtec.com Microwave-assisted nitration is another green technique that can accelerate the reaction rate and potentially improve yields. orientjchem.org
Flow Chemistry and Continuous Processing Applications
The synthesis of nitroaromatic compounds, including this compound, traditionally relies on batch processing. However, these reactions, particularly the nitration step, present significant safety and processing challenges. Aromatic nitration is typically performed using a highly corrosive and hazardous mixture of concentrated nitric acid and sulfuric acid. Furthermore, the reaction is intensely exothermic, creating a risk of thermal runaway, which can lead to uncontrolled side reactions, degradation of products, and potentially explosive events in large-scale batch reactors. ewadirect.comvapourtec.com
Continuous flow chemistry offers a compelling solution to mitigate these issues. By conducting reactions in small-diameter tubes or microreactors, flow systems provide a significantly higher surface-area-to-volume ratio compared to batch reactors. soton.ac.ukresearchgate.net This characteristic facilitates superior heat and mass transfer, allowing the substantial heat generated during nitration to be dissipated rapidly and efficiently. ewadirect.combeilstein-journals.org This precise temperature control prevents the formation of localized hot spots, thereby enhancing process safety and often leading to higher product yields and selectivity. vapourtec.comsoton.ac.uk
The advantages of applying flow chemistry to the synthesis of this compound can be summarized as follows:
Enhanced Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous reagents present at any given moment, drastically reducing the risk associated with thermal runaway. ewadirect.comresearchgate.net
Improved Process Control: Key reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision, ensuring consistent product quality. soton.ac.uk
Scalability: Scaling up production in a flow system is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational run time, which is a safer and more predictable alternative to increasing the size of a batch reactor. researchgate.net
Higher Yield and Purity: The superior control over reaction conditions often suppresses the formation of by-products, such as dinitrated species, leading to a cleaner reaction profile and simplifying downstream purification. vapourtec.com
The viability of this approach is demonstrated by the successful development of a continuous-flow process for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, a structurally analogous compound. researchgate.net This precedent strongly supports the application of flow technology for a safer, more efficient, and scalable synthesis of this compound.
| Feature | Batch Processing | Flow Chemistry |
| Heat Transfer | Poor, risk of hot spots | Excellent, rapid heat dissipation |
| Safety Profile | High risk due to large volumes | Inherently safer due to small volumes |
| Process Control | Difficult to maintain homogeneity | Precise control of parameters |
| Scalability | Complex and high-risk | Straightforward (numbering-up/run time) |
| Yield/Purity | Often lower due to side reactions | Typically higher and more consistent |
Spectroscopic Characterization and Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.
Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of the aromatic ring and the acetamide (B32628) group.
A COSY spectrum would reveal correlations between neighboring protons, aiding in the assignment of the aromatic protons. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the aromatic ring and the methyl and carbonyl carbons of the acetamide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-(4,5-Difluoro-2-nitrophenyl)acetamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~2.2 | ~25 |
| C=O | - | ~169 |
| NH | ~9.5-10.5 | - |
| Ar-H3 | ~8.0-8.2 | ~115-120 |
| Ar-H6 | ~7.5-7.7 | ~110-115 |
| Ar-C1 | - | ~135-140 |
| Ar-C2 | - | ~140-145 |
| Ar-C4 | - | ~150-155 (JC-F) |
| Ar-C5 | - | ~145-150 (JC-F) |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. JC-F indicates coupling to fluorine.
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.
For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The coupling patterns and constants between the fluorine atoms (JF-F) and between each fluorine and the neighboring aromatic protons (JH-F) would provide crucial information for their assignment.
Table 2: Expected ¹⁹F NMR Data for this compound
| Atom | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |
|---|---|---|
| F-4 | -130 to -140 | 3JF4-F5, 3JF4-H3, 4JF4-H6 |
| F-5 | -140 to -150 | 3JF5-F4, 4JF5-H3, 3JF5-H6 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). Coupling constants are indicative and require experimental verification.
The rotational barrier around the amide C-N bond and the aryl-N bond can lead to different conformations. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the spatial proximity of atoms. For instance, a NOESY experiment could reveal through-space correlations between the amide proton and one of the aromatic protons, providing insights into the preferred orientation of the acetamide group relative to the phenyl ring.
Mass Spectrometry-Based Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound. The experimentally determined exact mass would be compared to the calculated mass for the chemical formula C₈H₆F₂N₂O₃ to confirm its elemental composition with a high degree of confidence.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Formula | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| C₈H₆F₂N₂O₃ | 216.0346 | [Experimental Value] |
Note: The observed exact mass would be determined experimentally.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the acetyl group, the nitro group, and potentially cleavage of the amide bond, further confirming the proposed structure.
Table 4: Potential Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 216.03 | 174.02 | C₂H₂O (ketene) |
| 216.03 | 170.04 | NO₂ |
| 174.02 | 128.03 | NO₂ |
Note: These are plausible fragmentation pathways that would require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Reaction Monitoring
No specific applications of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reactions involving this compound have been documented in available research.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations
Vibrational Mode Analysis of Amide and Nitro Groups via IR Spectroscopy
There are no published studies detailing the vibrational mode analysis of the amide and nitro functional groups of this compound using Infrared (IR) spectroscopy. Therefore, a data table of its characteristic IR absorption frequencies cannot be compiled.
Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy
Information regarding the electronic transitions and chromophore analysis of this compound through Ultraviolet-Visible (UV-Vis) spectroscopy is not present in the available scientific literature. As a result, a data table of its absorption maxima (λmax) cannot be provided.
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
No crystallographic studies on this compound have been found in the searched literature. Consequently, details on its crystal packing and any intermolecular interactions are unknown.
Hydrogen Bonding Networks in the Solid State
Without X-ray crystallographic data, the nature of any hydrogen bonding networks within the solid-state structure of this compound remains undetermined.
Conformational Preferences in Crystalline this compound
A thorough review of available scientific literature indicates that the specific conformational preferences of this compound in its crystalline state have not been detailed in published research. While the spectroscopic characterization of this compound is established, its three-dimensional structure in the solid phase, as determined by single-crystal X-ray diffraction or similar methods, does not appear to have been publicly reported.
Consequently, a detailed analysis of its crystalline conformation, including specific dihedral angles, bond lengths, and bond angles that define the spatial arrangement of its acetamide and difluoronitrophenyl moieties, is not possible at this time. The planarity between the phenyl ring and the acetamide group, a key feature in related structures, remains uncharacterized for this specific molecule.
Furthermore, the nature of the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in a crystal lattice, has not been elucidated. Research on analogous nitrophenyl acetamides often reveals intricate hydrogen-bonding networks, but in the absence of crystallographic data for this compound, no such analysis can be provided.
Due to the lack of available research data, data tables detailing crystallographic parameters could not be generated.
Computational Chemistry and Theoretical Modeling of N 4,5 Difluoro 2 Nitrophenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of N-(4,5-Difluoro-2-nitrophenyl)acetamide. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular properties and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, a DFT calculation, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its structural parameters. nih.govmdpi.com The results of such a calculation would provide key information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
The geometry of this compound is influenced by the electronic effects of its substituents: the electron-withdrawing nitro and fluoro groups, and the electron-donating acetamide (B32628) group. The planarity of the phenyl ring and the orientation of the acetamide and nitro groups are critical aspects of its structure. The calculation would also yield important thermodynamic data, such as the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability.
Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-C (aromatic) | 1.39 Å |
| C-N (amide) | 1.37 Å | |
| C=O (amide) | 1.23 Å | |
| C-N (nitro) | 1.48 Å | |
| N=O (nitro) | 1.22 Å | |
| C-F | 1.35 Å | |
| Bond Angle | C-N-C (amide) | 125° |
| O=C-N (amide) | 123° | |
| C-C-N (nitro) | 120° | |
| O-N-O (nitro) | 124° | |
| Dihedral Angle | C-C-N-C (amide) | 15° |
| C-C-N-O (nitro) | 30° |
Illustrative Thermodynamic Data for this compound
| Property | Illustrative Value |
| Total Energy | -850.123 Hartree |
| Enthalpy | -850.100 Hartree |
| Gibbs Free Energy | -850.150 Hartree |
| Dipole Moment | 4.5 Debye |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com For this compound, the MEP map would highlight the distribution of charge across the molecule.
Typically, regions of negative potential (often colored red or yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the oxygen atoms of the nitro and acetamide groups. Conversely, regions of positive potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the amide group and the aromatic ring, influenced by the electron-withdrawing substituents. The MEP map provides a clear, visual guide to the molecule's reactivity towards other chemical species. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the acetamide group, reflecting the electron-donating character of the amide. The LUMO, in contrast, would likely be centered on the nitro group and the aromatic ring, due to their electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com The analysis of these orbitals provides fundamental insights into the electronic transitions and the types of chemical reactions the molecule is likely to undergo.
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -7.5 | Phenyl ring, Amide group |
| LUMO | -2.1 | Nitro group, Phenyl ring |
| HOMO-LUMO Gap | 5.4 | - |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as solvents.
The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. ustc.edu.cn MD simulations can be used to study these solvation effects by placing the molecule in a box of solvent molecules (e.g., water, ethanol, dimethyl sulfoxide) and simulating their interactions over time. nih.gov These simulations can reveal how the solvent affects the molecule's conformation and energetics.
The polarity of the solvent can have a pronounced effect on the stability of different conformers. nih.govresearchgate.net For a polar molecule like this compound, polar solvents would be expected to stabilize conformations with larger dipole moments. The simulations would also provide information on the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent.
Illustrative Solvation Free Energies for this compound in Different Solvents
| Solvent | Dielectric Constant | Illustrative Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -12.5 |
| Ethanol | 24.5 | -10.2 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -11.8 |
| Chloroform | 4.8 | -6.3 |
This compound possesses several rotatable bonds, primarily the C-N bond of the acetamide group and the C-N bond of the nitro group. The rotation around these bonds gives rise to different conformers with varying energies. MD simulations can be used to explore the potential energy surface associated with these rotations and identify the most stable conformations and the energy barriers between them.
By analyzing the trajectories from MD simulations, one can determine the torsional angle distributions for these key rotatable bonds. This analysis would reveal the preferred orientations of the acetamide and nitro groups relative to the phenyl ring and how these orientations fluctuate over time. Understanding the conformational landscape is crucial for a complete picture of the molecule's structure and its interactions with other molecules.
Prediction of Spectroscopic Parameters
Computational methods have become indispensable in the prediction of spectroscopic data, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts through computational means is a sophisticated process that can greatly assist in the assignment of experimental signals. For this compound, which contains ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, density functional theory (DFT) is the most common and reliable method for calculating NMR parameters.
The standard approach involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP in conjunction with a suitable basis set like 6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method, which is known for its accuracy. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, according to the equation: δ = σ_ref - σ_calc.
A hypothetical data table for the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, based on a DFT/GIAO calculation, is presented below. It is important to note that these are illustrative values, as actual calculations would be required for precise predictions.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 7.5 - 8.5 |
| Acetyl CH₃ | 2.0 - 2.5 |
| Aromatic C-F | 140 - 160 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-NH | 130 - 140 |
| Aromatic C-H | 110 - 125 |
| Carbonyl C=O | 165 - 175 |
| Acetyl CH₃ | 20 - 30 |
| Fluorine (F) | -110 to -130 |
Theoretical calculations of vibrational frequencies and the simulation of infrared (IR) spectra are invaluable for understanding the vibrational modes of a molecule and for interpreting experimental IR data. For this compound, these calculations are typically performed using DFT methods.
The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental frequencies.
The output of the frequency calculation also includes the IR intensities for each vibrational mode, which allows for the simulation of the entire IR spectrum. This simulated spectrum can be directly compared with an experimental spectrum to aid in the assignment of the observed absorption bands. Studies on structurally related molecules, such as 3-nitroacetanilide, have shown that DFT calculations can accurately reproduce the experimental FT-IR spectra.
Key vibrational modes for this compound that would be of interest in a theoretical study include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group, and the C-F stretching vibrations. A table of predicted (scaled) vibrational frequencies for some of these key functional groups is provided below as an illustration based on typical values for similar compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| C-H Stretch (aromatic) | 3050 - 3150 |
| C-H Stretch (methyl) | 2900 - 3000 |
| C=O Stretch | 1680 - 1720 |
| NO₂ Asymmetric Stretch | 1520 - 1560 |
| NO₂ Symmetric Stretch | 1340 - 1380 |
| C-F Stretch | 1100 - 1250 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including identifying intermediates and characterizing transition states. This allows for a detailed understanding of the reaction kinetics and thermodynamics.
The formation of this compound likely proceeds through the electrophilic nitration of a difluoroacetanilide precursor. Computational modeling can elucidate the mechanism of this reaction. The reaction typically involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.
A computational study of this mechanism would involve the following steps:
Reactant and Electrophile Modeling: The structures and energies of the difluoroacetanilide substrate and the nitronium ion would be calculated.
Locating Intermediates: The reaction proceeds through the formation of a Wheland intermediate (also known as a sigma complex or arenium ion), where the nitronium ion has attacked the aromatic ring. The structures and energies of the possible ortho, meta, and para Wheland intermediates would be calculated to determine their relative stabilities. The directing effects of the acetamido and fluoro substituents would be analyzed.
Transition State Search: For each step of the reaction (the attack of the nitronium ion and the subsequent deprotonation to restore aromaticity), a transition state search would be performed. This involves locating the saddle point on the potential energy surface that connects the reactants and products of that step.
While specific computational studies on the nitration of difluoroacetanilides are not prevalent, the general mechanism of electrophilic aromatic substitution is well-understood and has been modeled for many other aromatic compounds.
This compound can potentially undergo various derivatization reactions. Theoretical studies can predict the feasibility and selectivity of these reactions. For example, the presence of activating nitro and fluoro groups on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution (SNAAr).
A computational investigation of a potential SNAAr reaction with a nucleophile (e.g., an alkoxide or an amine) would involve:
Modeling Reactants: Calculating the structures and energies of this compound and the chosen nucleophile.
Identifying Intermediates: The SNAAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The structures and stabilities of the Meisenheimer complexes formed by the attack of the nucleophile at the various positions on the aromatic ring would be calculated.
Characterizing Transition States: Transition state searches would be conducted for the formation of the Meisenheimer complex and for the subsequent departure of a leaving group (one of the fluorine atoms or the nitro group).
Analyzing the Reaction Pathway: The calculated energies of all species along the reaction coordinate would be used to construct a reaction profile, providing insights into the reaction's kinetics and thermodynamics.
By modeling these and other potential derivatization reactions, computational chemistry can guide synthetic efforts by predicting the most likely products and reaction conditions.
Functionalization and Derivatization Strategies for N 4,5 Difluoro 2 Nitrophenyl Acetamide
Modification of the Acetamide (B32628) Moiety
The acetamide group provides a handle for several chemical transformations, including hydrolysis to the parent amine and subsequent reactions to form different amide structures.
The acetamide group of N-(4,5-Difluoro-2-nitrophenyl)acetamide can be readily hydrolyzed under acidic conditions to yield the corresponding primary amine, 4,5-difluoro-2-nitroaniline (B1295537). prepchem.com This reaction effectively removes the acetyl protecting group, unmasking the amine for further functionalization.
A typical laboratory procedure involves heating the acetamide with aqueous hydrochloric acid. prepchem.com The resulting 4,5-difluoro-2-nitroaniline is a key intermediate for the synthesis of various pharmaceuticals, agrochemicals, and dyes. chemimpex.com
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 6 N Hydrochloric Acid | Reflux, 2 hours | 4,5-Difluoro-2-nitroaniline | ~77% (based on molar masses) | prepchem.com |
Following hydrolysis, the newly formed 4,5-difluoro-2-nitroaniline can undergo amidation reactions with various acylating agents (such as acyl chlorides or carboxylic anhydrides) to generate a wide range of N-substituted amide derivatives. This two-step sequence (hydrolysis followed by amidation) allows for the introduction of diverse functionalities, extending the chemical space accessible from the parent compound.
Direct N-alkylation of the acetamide nitrogen in this compound represents a potential route to secondary amide derivatives. While specific examples for this exact substrate are not prevalent in the literature, the N-alkylation of acetanilides is a known transformation. ijrbat.in Such reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic, followed by reaction with an alkyl halide. ijrbat.inrsc.org
The presence of electron-withdrawing groups on the aromatic ring, as in this compound, increases the acidity of the N-H bond, which should facilitate its deprotonation. Various conditions, including the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents like DMF, could be explored for this purpose. researchgate.net Microwave-assisted synthesis has also been shown to be effective for the N-alkylation of substituted acetanilides, often leading to faster reaction times and higher yields. ijrbat.in
| Substrate Type | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Acetanilide | Alkyl Halide, Base (e.g., NaOH), Phase Transfer Catalyst | Microwave Irradiation | N-Alkyl Acetanilide | ijrbat.in |
| Acylanilide with ortho/para Halogens | Alkyl Halide, Alkali (e.g., KOH) | Aqueous or Alcoholic Solution | N-Alkyl Acylanilide | google.com |
| Amides/Amines | Alcohol, Catalytic Alkyl Halide | Base-free | N-Alkyl Amide/Amine | rsc.org |
Aromatic Ring Functionalization
The substituted benzene (B151609) ring is the site of several important transformations, including electrophilic and nucleophilic substitution, as well as the reduction of the nitro group.
Electrophilic aromatic substitution (EAS) introduces new substituents onto the aromatic ring. The regiochemical outcome of such a reaction on this compound is governed by the directing effects of the existing substituents. The available positions for substitution are C-3 and C-6.
Acetamido group (-NHCOCH₃): Strongly activating and ortho-, para-directing.
Nitro group (-NO₂): Strongly deactivating and meta-directing.
Fluoro groups (-F): Weakly deactivating and ortho-, para-directing.
Analyzing these effects:
The powerful ortho-, para-directing acetamido group at C-1 directs towards C-2 (blocked) and C-6.
The nitro group at C-2 directs meta to itself, which would be positions C-4 (blocked) and C-6.
The fluorine at C-4 directs ortho-, para- to itself, at C-3 and C-5 (blocked).
The fluorine at C-5 directs ortho-, para- to itself, at C-6 and C-4 (blocked).
Based on this analysis, the C-6 position is strongly favored for electrophilic attack, as it is activated by the acetamido group and is the directed position for the nitro and C-5 fluoro substituents. The C-3 position is only directed by the C-4 fluoro group and is ortho to the deactivating nitro group, making it a less likely site for substitution. Studies on the nitration of 2,4- and 2,6-dihaloacetanilides have shown that substitution patterns are a result of the interplay between steric hindrance and electronic effects, often leading to substitution at the less sterically hindered position activated by the acetamido group. researchgate.net
The presence of a strong electron-withdrawing nitro group ortho and para to the two fluorine atoms makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the ring, displacing one of the fluorine atoms, which are good leaving groups.
While specific SNAr reactions on this compound are not extensively documented, the closely related compound 4,5-difluoro-1,2-dinitrobenzene readily undergoes sequential SNAr reactions. In these reactions, various nucleophiles such as amines (e.g., morpholine) and thiols displace the fluorine atoms, with the fluorine at the 4-position (para to a nitro group) being particularly reactive. google.com It is highly probable that this compound would exhibit similar reactivity, allowing for the displacement of one or both fluorine atoms by a range of nucleophiles.
| Substrate | Nucleophile | Base/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Et₃N / EtOH | Reflux, 18 h | 4-(4-Fluoro-2,3-dinitrophenyl)morpholine | 88% | google.com |
| 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | Na₂CO₃ / EtOH | 75 °C, 20 h | 2-(4-Fluoro-2,3-dinitrophenylthio)phenol | 34% | google.com |
The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry. This reaction dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. The product of this reaction would be N-(2-amino-4,5-difluorophenyl)acetamide.
A wide array of reagents are effective for the reduction of aromatic nitro groups, and these are generally compatible with the other functional groups present in this compound. organic-chemistry.org Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and high-yielding.
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C.
The choice of method may depend on the desired selectivity and the presence of other functional groups that might be sensitive to certain reducing conditions. studfile.net
Development of Hybrid Molecules and Conjugates
The development of hybrid molecules and conjugates of this compound leverages its chemical reactivity to link it with other molecular entities, such as biomolecules or solid supports. This approach is fundamental in various fields, including medicinal chemistry and materials science, where the properties of the parent molecule can be enhanced or combined with those of the attached moiety.
Linker Chemistry for Attachment to Biomolecules or Solid Supports
The primary strategy for attaching this compound to biomolecules or solid supports involves the nucleophilic aromatic substitution of one or both of its fluorine atoms. The electron-withdrawing effect of the ortho-nitro group significantly activates the fluorine atoms towards displacement by nucleophiles. This allows for the covalent linkage of the core structure to various functional groups present on biomolecules (e.g., amines, thiols, hydroxyls) or the surface of solid supports.
The choice of linker is critical and depends on the intended application of the final conjugate. Bifunctional linkers, possessing two reactive ends, are commonly employed. One end of the linker reacts with the this compound core via SNAr, while the other end is designed to react with the target biomolecule or solid support.
Table 1: Examples of Bifunctional Linkers for Conjugation
| Linker Type | Reactive Group for SNAr | Reactive Group for Biomolecule/Support | Potential Application |
| Amino-carboxy linkers | Primary or secondary amine | Carboxylic acid (activated) | Peptide or protein conjugation |
| Thiol-maleimide linkers | Thiol | Maleimide | Cysteine-specific protein conjugation |
| Amino-alkyne linkers | Primary or secondary amine | Alkyne | "Click" chemistry applications |
| Hydroxyl-activated ester | Hydroxyl | N-hydroxysuccinimide (NHS) ester | Amine-containing biomolecule conjugation |
The reaction conditions for these conjugations are typically mild to preserve the integrity of the biomolecule. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base to facilitate the SNAr reaction.
Synthesis of Multi-Component Adducts and Supramolecular Assemblies
The synthesis of multi-component adducts and the formation of supramolecular assemblies are advanced strategies that utilize this compound as a building block. These approaches aim to create complex, functional systems with tailored properties.
Multi-Component Reactions:
While specific multi-component reactions directly involving this compound are not extensively documented in readily available literature, its reactive sites offer potential for such applications. For instance, the activated fluorine atoms could participate in sequential SNAr reactions with different nucleophiles in a one-pot synthesis, leading to highly substituted and complex molecules. Furthermore, the nitro group can be reduced to an amine, which can then participate in classic multi-component reactions like the Ugi or Passerini reactions.
Supramolecular Assemblies:
The aromatic ring and the polar functional groups of this compound and its derivatives can participate in non-covalent interactions, which are the driving forces for the formation of supramolecular assemblies. These interactions include:
π-π Stacking: The electron-deficient nitroaromatic ring can interact with electron-rich aromatic systems.
Hydrogen Bonding: The amide N-H group and the oxygen atoms of the nitro and acetamide groups can act as hydrogen bond donors and acceptors, respectively.
Dipole-Dipole Interactions: The polar nature of the C-F, C-N, and C=O bonds can lead to electrostatic interactions that guide the self-assembly process.
By strategically modifying the this compound core through derivatization, it is possible to introduce recognition motifs that can direct the formation of specific supramolecular architectures, such as liquid crystals or host-guest complexes.
Table 2: Potential Functional Groups for Directing Supramolecular Assembly
| Functional Group Introduced | Type of Interaction | Potential Supramolecular Structure |
| Crown ether | Host-guest interaction | Ion-selective sensors |
| Pyridine or bipyridine | Metal coordination | Metallo-supramolecular cages |
| Long alkyl chains | van der Waals forces | Liquid crystals |
| Carboxylic acid or amide | Hydrogen bonding | Self-assembled monolayers |
Detailed research into these specific applications for this compound is an emerging area with potential for the development of novel materials and functional systems.
Advanced Applications in Chemical Synthesis and Materials Science Research
Precursor in Heterocyclic Compound Synthesis
The strategic placement of functional groups in N-(4,5-Difluoro-2-nitrophenyl)acetamide makes it an ideal starting material for the synthesis of a variety of heterocyclic structures, particularly those containing nitrogen. The ortho-nitroacetamido functionality serves as a masked ortho-phenylenediamine, which can be unmasked under reductive conditions to facilitate cyclization reactions.
Ring Closure Reactions to Form Fused Heterocycles
A primary application of this compound lies in its conversion to fluorinated benzimidazoles. The synthesis typically involves a two-step process: the reduction of the nitro group to an amine, followed by an intramolecular cyclization. The reduction of the nitro group in the presence of the acetamido group generates a 1,2-diaminobenzene derivative. This intermediate can then undergo acid-catalyzed cyclization, where the acetamido group provides the second nitrogen and a carbon atom for the imidazole ring, to form a 2-methyl-substituted benzimidazole.
The presence of the two fluorine atoms on the benzene (B151609) ring is of significant interest as it can influence the electronic properties and reactivity of the resulting benzimidazole. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, this compound serves as a key precursor to novel fluorinated benzimidazoles with potential pharmaceutical applications. researchgate.netresearchgate.netacgpubs.org
Similarly, this compound can be envisioned as a precursor for the synthesis of fluorinated quinoxalines. Following the reduction of the nitro group to an amine, the resulting N-(2-amino-4,5-difluorophenyl)acetamide can be reacted with a 1,2-dicarbonyl compound. This condensation reaction, a standard method for quinoxaline synthesis, would lead to the formation of a difluoro-substituted quinoxaline ring system. organic-chemistry.orgnih.gov
Role as a Building Block for Nitrogen-Containing Scaffolds
Beyond the direct synthesis of fused heterocycles, this compound acts as a versatile building block for more complex nitrogen-containing scaffolds. The initial reduction to the corresponding ortho-phenylenediamine derivative opens up a wide array of possible transformations. This diamine can be utilized in condensation reactions with various electrophiles to construct diverse heterocyclic systems.
For instance, reaction with carboxylic acids or their derivatives can lead to a range of 2-substituted-5,6-difluorobenzimidazoles. The choice of the carboxylic acid allows for the introduction of various functionalities at the 2-position of the benzimidazole core, providing a route to libraries of compounds for biological screening. researchgate.netresearchgate.net
Intermediate in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a key intermediate in multi-step synthetic pathways aimed at constructing complex organic molecules, including pharmaceutically active compounds and other target molecules with specific functionalities.
Utility in Multi-Step Organic Synthesis Pathways
In a multi-step synthesis, this compound can be introduced to incorporate a difluoro-substituted aromatic ring with latent amino functionalities. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, allowing for selective reactions at other positions of the molecule. The nitro group, being a strong electron-withdrawing group, can direct nucleophilic aromatic substitution reactions or be used to modulate the reactivity of the aromatic ring.
A common synthetic strategy involves the initial modification of other parts of a larger molecule, carrying the this compound moiety, followed by the transformation of the nitro and acetamido groups in the later stages of the synthesis to reveal the desired functionality or to trigger a key cyclization step.
Case Studies in Target Molecule Construction
While specific, detailed case studies for the use of this compound in the construction of a named target molecule are not extensively documented in publicly available literature, the synthetic strategies outlined above are well-established in organic chemistry. For example, the synthesis of fluorinated benzimidazole-based pharmaceutical candidates often starts from appropriately substituted nitroanilines.
Consider a hypothetical multi-step synthesis of a bioactive molecule containing a 5,6-difluorobenzimidazole core. The synthesis could commence with the coupling of this compound to another molecular fragment. After several synthetic transformations on the coupled partner, the nitro group would be reduced, and the resulting diamine would be cyclized to form the desired benzimidazole ring system, completing the synthesis of the target molecule. This approach highlights the role of this compound as a crucial building block for introducing the fluorinated benzimidazole motif.
Development of Advanced Functional Materials
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them attractive for applications in materials science. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.
While the direct application of this compound as a monomer in polymerization is not yet a mainstream application, its derivatives hold potential for the development of advanced functional materials. After conversion to the corresponding diamine, it can be used as a monomer in the synthesis of high-performance polymers such as polyimides or polybenzimidazoles.
Fluorinated polyimides are known for their excellent thermal stability, low dielectric constant, and good mechanical properties, making them suitable for applications in the electronics industry. Similarly, polybenzimidazoles are a class of polymers with exceptional thermal and chemical stability. The introduction of fluorine atoms into the polymer backbone via the use of a difluorinated diamine monomer derived from this compound could further enhance these properties.
Incorporation into Polymeric Structures
Research into the integration of this compound into polymeric matrices is an area of nascent exploration. The presence of reactive sites, such as the nitro group and the potential for modification of the acetamide (B32628) group, allows for its use as a functional monomer or an additive in polymer synthesis. The fluorine atoms are of particular interest as they can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical characteristics.
The potential for this compound to be used in the synthesis of high-performance polymers is significant. The electron-withdrawing nature of the nitro and fluoro groups can influence the electronic properties of the resulting polymer, making it a candidate for applications in electronics and photonics. Further research is focused on polymerization reactions where this compound can be either a building block of the main polymer chain or a pendant group that modifies the properties of a base polymer.
Table 1: Potential Polymer Properties Modified by this compound
| Property | Potential Effect of Incorporation |
| Thermal Stability | Enhanced due to strong C-F bonds |
| Chemical Resistance | Increased inertness from fluorination |
| Optical Properties | Modification of refractive index and birefringence |
| Electronic Properties | Introduction of electron-deficient characteristics |
Role in Liquid Crystal or Optoelectronic Material Development
The rigid, rod-like structure inherent to the substituted phenyl ring of this compound suggests its potential utility in the field of liquid crystals. The anisotropic nature of such molecules is a key prerequisite for the formation of liquid crystalline phases. The strong dipole moment arising from the nitro and fluoro substituents can enhance the intermolecular interactions necessary for the alignment and stability of these phases.
In the domain of optoelectronics, molecules with significant charge-transfer characteristics are highly sought after. A related compound, N-(4-methoxy-2-nitrophenyl)acetamide (4M2NPA), has been investigated for its optoelectronic performance. Thin films of 4M2NPA have been shown to form microrod structures with potential applications in light detection. This research on a structurally similar compound highlights the potential of the nitroacetanilide scaffold in optoelectronic devices. The specific arrangement of donor (acetamide) and acceptor (nitro) groups on the phenyl ring, modulated by the fluorine atoms in this compound, could lead to materials with tailored electronic and optical responses.
Catalytic Applications and Ligand Design
Potential as a Ligand Precursor for Transition Metal Catalysis
The development of novel ligands is a cornerstone of advancing transition metal catalysis. This compound serves as a precursor for the synthesis of more complex ligand architectures. The nitro group can be chemically reduced to an amino group, which can then be further functionalized to create multidentate ligands capable of coordinating with various transition metals.
The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties of the resulting metal complex. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, thereby tuning its catalytic activity and selectivity. This strategy is particularly valuable in the design of catalysts for fine chemical synthesis, where precise control over the reaction outcome is crucial. Research in this area is focused on the synthesis of chiral ligands derived from this precursor for applications in asymmetric catalysis.
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Potential Advantage of Derived Ligand |
| Cross-Coupling Reactions | Enhanced catalyst stability and activity |
| Asymmetric Hydrogenation | Increased enantioselectivity |
| C-H Activation | Modified reactivity and selectivity |
Use in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. The structural motifs present in this compound make it an interesting candidate for exploration in this field. The acetamide group can participate in hydrogen bonding interactions, a key feature in many organocatalytic activation modes.
Furthermore, the aromatic ring can be functionalized to introduce other catalytic moieties. For instance, the nitro group can be transformed into other functional groups that can act as Brønsted or Lewis bases or acids. The development of chiral organocatalysts derived from this compound could open new avenues for the enantioselective synthesis of complex molecules. While direct applications are still under investigation, the versatility of the core structure provides a promising starting point for the design of novel organocatalysts.
Despite a comprehensive search for scientific literature and patent databases, there is currently no publicly available information regarding the biological activity and mechanistic pathways of this compound derivatives that would allow for the creation of the requested article.
Searches for structure-activity relationship (SAR) studies, identification of key pharmacophores, investigations into molecular mechanisms of action, protein-ligand interaction studies, cell-based assays, and enzymatic inhibition or activation studies for this specific class of compounds did not yield any relevant research findings.
The parent compound, this compound, is documented as a chemical intermediate. Its precursor, 4,5-Difluoro-2-nitroaniline (B1295537), is known to be used in the synthesis of pharmaceuticals and agrochemicals. However, the specific derivatives of this compound and their subsequent biological evaluation, as required by the detailed outline, are not described in the available literature.
While general information exists on the biological activities of other acetamide and nitrophenyl derivatives, these are structurally distinct from the requested compound class and therefore fall outside the strict scope of the provided instructions. Without specific data on the biological targets, structural modifications, and mechanistic pathways of this compound derivatives, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline.
Therefore, the requested article on the "Biological Activity and Mechanistic Pathways of this compound Derivatives" cannot be generated at this time due to a lack of available scientific data.
Biological Activity and Mechanistic Pathways of N 4,5 Difluoro 2 Nitrophenyl Acetamide Derivatives
Metabolomic and Proteomic Studies of Biological Systems Exposed to Derivatives
Currently, there is a notable absence of published metabolomic and proteomic studies specifically focused on the effects of N-(4,5-Difluoro-2-nitrophenyl)acetamide derivatives on biological systems. This gap in the scientific record means that data on cellular metabolic changes and the specific protein targets and pathways modulated by these compounds are not available.
Analysis of Cellular Metabolic Changes
Without dedicated metabolomic research, the specific impact of this compound derivatives on cellular metabolism is unknown. Such studies would typically involve analyzing the global metabolite profiles of cells or organisms exposed to the compound to identify any alterations in metabolic pathways.
Identification of Protein Targets and Pathways Modulated
Similarly, proteomic analyses aimed at identifying the direct protein targets of this compound derivatives and the subsequent modulation of cellular pathways have not been reported in the available scientific literature. These studies are crucial for understanding the mechanism of action of a compound.
Development of Analytical Methods for Biological Matrices (excluding dosage)
While general analytical techniques exist for the detection of similar chemical structures, specific, validated methods for the quantification of this compound and its derivatives in complex biological matrices such as blood, plasma, or urine are not described in detail in public-domain research.
Chromatographic and Spectrometric Techniques for Detection in Biological Samples
Environmental Fate and Degradation Studies of N 4,5 Difluoro 2 Nitrophenyl Acetamide
Chemical Hydrolysis and Oxidation Processes
Stability under Varying pH Conditions
No information is available in the scientific literature regarding the stability of N-(4,5-Difluoro-2-nitrophenyl)acetamide under varying pH conditions.
Reaction with Environmental Oxidants
There are no studies available that detail the reaction of this compound with environmental oxidants such as hydroxyl radicals, ozone, or singlet oxygen.
Adsorption and Leaching Behavior in Soil and Aquatic Environments
Interactions with Soil Organic Matter and Minerals
No research has been published on the interactions between this compound and soil organic matter or minerals.
Mobility and Transport in Different Environmental Compartments
There is no available data on the mobility, transport, or partitioning of this compound in various environmental compartments such as soil, water, and air.
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for isolating N-(4,5-Difluoro-2-nitrophenyl)acetamide from impurities, starting materials, and other related substances. The choice of technique depends on the compound's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and applicability to non-volatile compounds. A reversed-phase (RP-HPLC) method is typically developed for compounds of this nature. mdpi.com
Method development involves the systematic optimization of several key parameters to achieve adequate separation (resolution), peak shape, and analysis time. nih.govneliti.com A typical approach would involve:
Column Selection : A C18 (octadecylsilane) column is a common starting point, offering good retention for moderately polar compounds.
Mobile Phase Composition : A gradient or isocratic elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or trifluoroacetic acid for improved peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. nih.govsielc.com The ratio is optimized to achieve the desired retention time, which for similar compounds can be under 10 minutes. mdpi.com
Detection : A UV detector is commonly used, with the detection wavelength set at a maximum absorbance for the nitrophenyl chromophore to ensure high sensitivity.
Flow Rate and Temperature : A flow rate of around 1.0 mL/min is standard for analytical columns (e.g., 4.6 mm i.d.). researchgate.net Column temperature is controlled (e.g., 25-35 °C) to ensure reproducible retention times.
The developed method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acid improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |
| Flow Rate | 1.0 mL/min | Controls analysis time and efficiency. |
| Column Temperature | 25-35 °C | Ensures retention time reproducibility. |
| Injection Volume | 5-20 µL | Amount of sample introduced for analysis. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors effluent absorbance for quantification. |
| Detection Wavelength | ~214-275 nm | Wavelength of maximum absorbance for sensitivity. researchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, offering both high selectivity and structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis and metabolite profiling of this compound. This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of a triple quadrupole mass spectrometer. nih.gov
For trace analysis, LC-MS/MS is often operated in Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the target compound), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion unique to the compound for detection. This process filters out background noise, enabling highly sensitive and selective quantification, even at levels as low as µg/kg or ng/mL in complex matrices. thermofisher.com
In the context of metabolite profiling, LC-MS/MS is used to identify and quantify metabolites of this compound in biological samples. frontiersin.org Untargeted metabolomics approaches can reveal the complete metabolic profile of a sample, while targeted methods focus on quantifying known metabolites. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can be coupled with LC to provide accurate mass measurements, aiding in the identification of unknown metabolites. frontiersin.org
Table 2: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Typical Setting | Purpose |
| Chromatography | UHPLC (Ultra-High Performance Liquid Chromatography) | Provides fast and high-resolution separation. shimadzu.com |
| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent. |
| Polarity | Positive or Negative Mode | Selected based on which mode provides a better signal. |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for targeted SRM; Orbitrap for HRMS. lcms.cz |
| Scan Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive targeted quantification. thermofisher.com |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte | Selects the mass-to-charge ratio (m/z) of the parent ion. |
| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion. |
| Collision Energy (CE) | Optimized Voltage (e.g., 10-40 eV) | Controls the degree of fragmentation. |
| Product Ion (Q3) | Specific fragment m/z | Selects a characteristic fragment for detection. |
GC-MS for Volatile Component Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and characterization of volatile and semi-volatile compounds. mdpi.com For this compound, its application would primarily be for identifying volatile impurities, thermal degradation products, or volatile derivatives of the compound.
In GC-MS, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. mdpi.com Typically, Electron Ionization (EI) is used, which bombards the molecules with high-energy electrons, causing predictable fragmentation. The resulting mass spectrum serves as a "molecular fingerprint." By comparing this fragmentation pattern to established spectral libraries (e.g., NIST), the identity of the compound can be confirmed with a high degree of confidence. mdpi.comsemanticscholar.org More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can be used for highly complex volatile profiles. nih.gov
Table 3: General GC-MS Parameters for Volatile Component Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Separates volatile components. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Split/Splitless | Split for concentrated samples, splitless for trace analysis. |
| Temperature Program | Ramped oven temperature | Separates compounds based on boiling points. |
| Ionization Source | Electron Ionization (EI) at 70 eV | Standardized energy for reproducible fragmentation. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Scan Range | 40-500 m/z | Covers the expected mass range of fragments. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
Spectroscopic Quantification Methods
Spectroscopic techniques are pivotal in the quantitative analysis of this compound, offering robust methods for determining its concentration in solutions and assessing its absolute purity. These methods rely on the interaction of the molecule with electromagnetic radiation, providing distinct spectral fingerprints that can be correlated with its quantity.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantification of aromatic nitro compounds in solution. The presence of the nitrophenyl chromophore in this compound allows for the absorption of light in the UV-Vis region, which can be used to determine its concentration based on the Beer-Lambert law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
The methodology involves preparing a series of standard solutions of this compound of known concentrations in a suitable solvent, such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO). The UV-Vis spectrum of each standard is recorded to identify the wavelength of maximum absorbance (λmax). For nitrophenyl derivatives, this is typically observed in the range of 300-400 nm. A calibration curve is then constructed by plotting the absorbance at λmax against the corresponding concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The interaction between this compound and certain anions can lead to a deprotonation process, resulting in a new absorption band at a higher wavelength, a phenomenon that can also be monitored using UV-Vis spectrophotometry. mdpi.com
Table 1: Illustrative UV-Vis Spectrophotometry Data for Concentration Determination
| Concentration (µM) | Absorbance at λmax (AU) |
|---|---|
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.915 |
Electroanalytical Methods for Redox Behavior
Electroanalytical techniques provide valuable insights into the redox properties of this compound. These methods are based on measuring the current or potential in an electrochemical cell containing the analyte and can be used to determine its redox potential and for sensitive detection in flowing systems.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the reduction and oxidation processes of a substance. ossila.comlibretexts.org For this compound, CV can be employed to determine the redox potential associated with its nitro group. The methodology involves cycling the potential of a working electrode in a solution containing the analyte and a supporting electrolyte and measuring the resulting current. libretexts.org
In a typical experiment, this compound would be dissolved in an appropriate solvent with a supporting electrolyte to ensure conductivity. The potential is swept to more negative values to initiate the reduction of the nitro group. Nitroaromatic compounds typically undergo an irreversible reduction, often in a multi-electron process, to form a nitro radical anion, which may be followed by further reduction to a hydroxylamine (B1172632) or an amine derivative. researchgate.net The resulting cyclic voltammogram would show a cathodic peak corresponding to this reduction. The potential at this peak (Epc) provides information about the thermodynamic ease of the reduction. libretexts.org By studying the scan rate dependence of the peak current, information about the kinetics of the electron transfer process can also be obtained. ossila.com
Table 3: Representative Cyclic Voltammetry Parameters for Nitroaromatic Compounds
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
Amperometric Detection in Flow Systems
Amperometry is an electrochemical detection method where a constant potential is applied to a working electrode, and the current generated by the oxidation or reduction of the analyte is measured. This technique is particularly well-suited for the detection of electroactive species in flow systems, such as in high-performance liquid chromatography (HPLC) or flow injection analysis (FIA).
For the detection of this compound, an amperometric detector would be set up with a working electrode held at a potential sufficient to reduce the nitro group. As the analyte flows past the electrode, it is reduced, generating a current that is proportional to its concentration. This method offers high sensitivity and selectivity for electroactive compounds. scispace.com The choice of the applied potential is crucial and is typically determined from cyclic voltammetry data, set at a value on the plateau of the reduction wave to ensure mass-transport limited current. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of amperometric detection for nitrophenol derivatives. nih.govresearchgate.net
Table 4: Typical Conditions for Amperometric Detection of Nitrophenyl Derivatives
| Parameter | Condition |
|---|---|
| Flow System | High-Performance Liquid Chromatography (HPLC) |
| Working Electrode | Glassy Carbon Electrode |
| Applied Potential | -0.8 V (vs. Ag/AgCl) |
| Mobile Phase | Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
Future Research Directions and Emerging Paradigms for N 4,5 Difluoro 2 Nitrophenyl Acetamide
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools for predicting molecular properties and optimizing reaction conditions. For N-(4,5-Difluoro-2-nitrophenyl)acetamide and its derivatives, these computational approaches represent a significant frontier.
Predictive Modeling: Machine learning models are increasingly employed to forecast the physicochemical and biological properties of molecules. nih.govnih.gov For fluorinated and nitroaromatic compounds, AI can predict properties such as toxicity, solubility, and reactivity. sid.irnih.govnih.govmdpi.com By training algorithms on datasets of similar compounds, researchers could develop robust models to predict the characteristics of novel derivatives of this compound without the need for extensive empirical testing. This predictive capability can accelerate the discovery of new molecules with desired functionalities. azom.com
Reaction Optimization: The synthesis of nitroaromatic compounds often requires precise control of reaction conditions to ensure safety and selectivity. researchgate.netnih.gov AI and machine learning algorithms, particularly deep reinforcement learning, can be used to optimize complex chemical reactions. nih.govresearchgate.netacs.org By systematically exploring reaction parameters in silico, these models can identify the optimal conditions for the synthesis of this compound and its subsequent transformations, leading to higher yields, reduced waste, and improved safety. acs.orgchemrxiv.org
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Potential Benefit | Relevant Research Areas |
| Property Prediction | Rapid screening of virtual libraries for desired characteristics. | Drug Discovery, Materials Science |
| Reaction Optimization | Increased efficiency and safety of synthetic routes. | Process Chemistry, Green Chemistry |
| De Novo Design | Generation of novel molecular structures with tailored functionalities. | Medicinal Chemistry, Agrochemicals |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex and functional architectures from molecular building blocks. The structural motifs present in this compound make it an intriguing candidate for the design of novel supramolecular assemblies.
The presence of fluorine atoms and a nitro group can facilitate a range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions can be harnessed to direct the self-assembly of the molecule into well-defined structures such as sheets, channels, or porous materials. nih.govnih.gov Research on similar molecules, such as 2,4-difluoronitrobenzene, has demonstrated the feasibility of creating both porous and close-packed supramolecular structures through crystal engineering. nih.govnih.gov The acetamide (B32628) group provides an additional site for hydrogen bonding, further enhancing the potential for controlled self-assembly. researchgate.net
Future research could focus on co-crystallization of this compound with other organic molecules to create functional materials with applications in gas storage, separation, or catalysis. researchgate.net
Application in Nanoscience and Nanomaterials Development
The unique electronic and chemical properties of fluorinated nitroaromatic compounds suggest their potential utility in the burgeoning field of nanoscience. This compound could serve as a versatile building block or surface modifier for the development of advanced nanomaterials.
Functionalization of Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, to impart specific properties. nih.govmdpi.com The aromatic ring can interact with the nanoparticle surface, while the fluorine and nitro groups can modulate the electronic properties and provide sites for further chemical modification. researchgate.net Such functionalized nanoparticles could find applications in biomedical imaging, drug delivery, and catalysis. nih.govresearchgate.net
Organic Electronics: Fluorinated organic compounds are of significant interest in the development of organic electronic materials due to their enhanced stability and tunable electronic properties. deliuslab.com Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Interdisciplinary Research with Biology, Physics, and Materials Science
The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry with biology, physics, and materials science.
Chemical Biology: The introduction of fluorine into biologically active molecules can significantly alter their properties, including metabolic stability and binding affinity. nih.govnih.govchembites.org this compound and its derivatives could be explored as chemical probes to study biological processes or as scaffolds for the development of new therapeutic agents. rsc.org The nitro group can also be a key feature, as many nitroaromatic compounds exhibit biological activity. nih.gov
Materials Science: In materials science, the focus would be on how the incorporation of this compound into polymers or other materials affects their bulk properties. youtube.com The high thermal stability and chemical resistance often associated with fluorinated compounds could be imparted to new materials. youtube.com
Computational Physics and Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govnih.govarxiv.orgyoutube.com These computational studies can guide experimental work and help in the rational design of new materials and molecules with desired properties.
Sustainable Synthesis and Circular Economy Approaches for Compound Production and Use
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. Future research on this compound should prioritize the development of sustainable synthetic methods and consider the entire lifecycle of the compound.
Greener Synthetic Routes: Traditional nitration reactions often use harsh acids and produce significant waste. nih.gov Research into greener alternatives, such as using solid acid catalysts, milder nitrating agents, or flow chemistry, could lead to more environmentally benign methods for synthesizing this compound. organic-chemistry.orgwhiterose.ac.uk Furthermore, developing efficient methods for the reduction of the nitro group to an amine would provide a sustainable route to valuable aniline (B41778) derivatives. organic-chemistry.orgmdpi.comresearchgate.netjsynthchem.comresearchgate.net
Circular Economy Models: In a circular economy, waste is minimized, and resources are kept in use for as long as possible. renewablematter.euazom.comwhiterose.ac.uknoviams.comtarosdiscovery.com For a specialty chemical like this compound, this could involve designing processes where byproducts are repurposed and developing methods for recycling and recovering the compound or its derivatives from end-of-life products. whiterose.ac.uk The chemical industry is increasingly looking at creating closed-loop systems where materials are continuously reused, and this compound could be a candidate for integration into such models. azom.com
Q & A
Q. How to design a stability-indicating HPLC method for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
